molecular formula C8H14N4O B1492998 2-((6-Amino-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol CAS No. 1506816-12-1

2-((6-Amino-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

Cat. No. B1492998
CAS RN: 1506816-12-1
M. Wt: 182.22 g/mol
InChI Key: AEUMOGVPLAQRJZ-UHFFFAOYSA-N
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Description

The compound “2-((6-Amino-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol” is a versatile chemical compound with diverse applications in scientific research. It is also known as 2- [4- (6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol .


Synthesis Analysis

The synthesis of this compound can be achieved by coupling between 2-bromo-N- (2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2- (4- (6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol .


Molecular Structure Analysis

The molecular structure of this compound is intriguing and has been explored in various scientific endeavors. The molecular formula is C11H19N5O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 237.3 . More detailed properties were not found in the search results.

Scientific Research Applications

Anticancer Applications

The compound has shown potential as an anticancer agent , particularly in the design of novel anoctamin 1 (ANO1) ion channel blockers . ANO1 is amplified in various types of human malignant tumors, including head and neck, parathyroid, and gastrointestinal stromal tumors, as well as in breast, lung, and prostate cancers. The pyrimidine scaffold of the compound, being a major component of DNA and RNA, allows for the development of small-molecule ANO1 blockers with drug-like properties.

Antiviral Research

In antiviral research, derivatives of the compound have been synthesized to replace parts of existing drugs, such as Pemetrexed, with primary, secondary, and aryl amines . This modification aims to enhance the antiviral properties of the drugs, potentially leading to more effective treatments for viral infections.

Pharmacological Diversity

The diverse pharmacological activities of pyrimidine derivatives, including anti-inflammatory, anti-HIV, anti-hypertensive, anti-diabetic, and anti-microbial activities, make this compound a valuable scaffold for medicinal chemistry . Its versatility in therapeutic applications is significant for drug discovery.

Ion Channel Research

The compound’s ability to inhibit ANO1 ion channels opens up new directions for research into the treatment of diseases where ion channel dysfunction is a factor . This includes a variety of neurological disorders and conditions related to muscle function and sensation.

Drug Design and Optimization

The compound serves as a scaffold for the development of a wide variety of therapeutic applications. Its structure allows for the optimization of drug properties, enhancing efficacy and reducing side effects .

Molecular Libraries

Pyrimidine libraries based on the structure of this compound can be prepared for high-throughput screening to identify inhibitors of specific targets like ANO1 . This accelerates the drug discovery process by providing a range of potential candidates for further development.

Synthetic Chemistry

The compound’s structure is amenable to modifications, allowing chemists to synthesize a range of derivatives with varied pharmacological properties . This flexibility is crucial for creating compounds with specific desired activities.

Biochemical Research

As a building block in biochemical research, the compound can be used to study biochemical pathways and processes. Its role in DNA and RNA makes it a key molecule for understanding cellular functions and the mechanisms of disease .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H317-H319-H335. The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-[(6-amino-2-methylpyrimidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6-10-7(9)5-8(11-6)12(2)3-4-13/h5,13H,3-4H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUMOGVPLAQRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Amino-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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